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Target Peptide: Brevinin-2-RA8 (UniProt ID: E3SYJ1) Source Organism:Rana arvalis (Moor
Frog)

Executive Summary

Brevinin-2-RA8 is a 33-residue, cationic, amphipathic antimicrobial peptide (AMP) belonging to
the Brevinin-2 family. Characterized by a conserved C-terminal "Rana box" (cyclic heptapeptide
domain), this peptide exhibits a predicted broad-spectrum efficacy against Gram-negative and
Gram-positive bacteria.[1]

Unlike traditional antibiotics that target specific intracellular enzymes, Brevinin-2-RA8 is
predicted to act primarily via membrane disruption, making it a potent candidate for targeting
multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus
(MRSA) and Pseudomonas aeruginosa.
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Property Value

Sequence GLLDTIKNMAINAAKGAGVSVLNALSCKLSKTC
Length 33 Amino Acids

Net Charge +3 (at pH 7.0)

Hydrophobicity High (Rich in Leu, lle, Val, Ala)

N-terminal Amphipathic
Structural Motif
-Helix + C-terminal Cyclic Loop (Rana Box)

Predicted Class Membrane-active, pore-forming AMP

Structural Analysis & Physicochemical Drivers

The antimicrobial potency of Brevinin-2-RA8 is not random; it is a deterministic function of its
physicochemical topology.

Sequence Topology

The sequence GLLDTIKNMAINAAKGAGVSVLNALSCKLSKTC reveals three distinct functional
domains:

e N-Terminal Helix (Residues 1-26):

o Composition: Rich in hydrophobic (Leu, lle, Val) and hydrophilic/cationic (Lys, Asn, Thr)
residues arranged in a heptad repeat.

o Function: In aqueous solution, this region is unstructured. Upon contact with the bacterial
membrane (anisotropic environment), it folds into an amphipathic

-helix. This segregation of hydrophobic and hydrophilic faces drives membrane insertion.
e The Hinge/Linker:

o The Glycine/Serine rich region (G16-A17-G18-V19-S20) provides conformational flexibility,
allowing the helix to orient itself parallel to the lipid bilayer surface.
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e The "Rana Box" (Residues 27-33):
o Sequence:C-K-L-S-K-T-C

o Structure: An intramolecular disulfide bridge between Cys27 and Cys33 forms a stable

cyclic loop.

o Function: This domain protects the peptide from carboxypeptidase degradation and
facilitates translocation across the outer membrane of Gram-negative bacteria.

Visualization of Structural Domains

The following diagram illustrates the functional segmentation of the Brevinin-2-RA8 sequence.
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Caption: Functional domain architecture of Brevinin-2-RA8 showing the transition from the
helical insertion domain to the stability-conferring Rana Box.

Predicted Antimicrobial Spectrum

Based on the SAR of the Brevinin-2 family (specifically homologs like Brevinin-2R and Brevinin-
2GU), the predicted spectrum for Brevinin-2-RA8 is Broad-Spectrum with a bias toward Gram-
negative organisms due to the Rana box functionality.
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Quantitative Predictions (MIC Ranges)

Note: Values are predicted based on homology modeling with Brevinin-2R and Brevinin-2E.
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Target Organism

Predicted MIC (pM)

Efficacy Level

Mechanistic
Rationale

Gram-Negative

Cationic charge (+3)
binds LPS; Rana box

Escherichia coli 2-8 High )
aids outer membrane
transit.
High hydrophobicity
overcomes P.
Pseudomonas ) ]
] 4-16 High aeruginosa outer
aeruginosa
membrane
impermeability.
Effective against MDR
Acinetobacter ) strains due to non-
. 4-16 High -~
baumannii specific membrane
lysis.
Gram-Positive
Peptidoglycan porous
Staphylococcus ) enough for helical
4-16 Moderate/High ] ]
aureus penetration; effective
against MRSA.
High susceptibility to
Bacillus subtilis 2-8 High membrane
depolarization.
Fungi
Requires higher
) ) concentration to
Candida albicans 10-30 Moderate

penetrate eukaryotic-

like fungal cell wall.

The "Trade-Off": Hemolytic Activity
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A critical parameter for Brevinin-2 peptides is toxicity. Brevinin-2-RA8 is predicted to have
moderate hemolytic activity (HC50 ~50-100 puM).

o Cause: High hydrophobicity allows the peptide to interact with zwitterionic
phosphatidylcholine lipids found in mammalian erythrocytes, not just anionic bacterial lipids.

o Mitigation: The "Rana box" slightly reduces hemolytic potential compared to linear analogs
by constraining the C-terminus, preventing deep insertion into the mammalian bilayer core.

Mechanism of Action (MOA)

Brevinin-2-RA8 does not rely on a specific receptor. Its mechanism is kinetic and physical.

The "Carpet-to-Pore" Transition

» Electrostatic Attraction: The +3 charge (Lys residues) attracts the peptide to the negatively
charged bacterial surface (LPS in Gram-negatives; Teichoic acids in Gram-positives).

o Surface Accumulation (Carpet Model): The peptides align parallel to the membrane surface,
covering it like a carpet. The hydrophobic face buries into the lipid headgroups.

e Threshold & Insertion: Once a critical concentration is reached, the membrane curvature
strain forces the peptides to reorient perpendicularly.

» Toroidal Pore Formation: The peptides line a water-filled pore, with lipid headgroups bending
inward. This causes depolarization (loss of ATP) and leakage of intracellular contents.

MOA Pathway Diagram
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(Cell Death)
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Caption: Step-wise mechanism of Brevinin-2-RA8 induced bacterial cell lysis via the Toroidal
Pore model.

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are required.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the potency against standard strains (E. coli ATCC 25922, S. aureus ATCC
29213).
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Preparation: Dissolve lyophilized Brevinin-2-RA8 in 0.01% acetic acid/0.2% BSA (prevents
plastic adsorption).

Inoculum: Adjust bacteria to

CFU/mL in Muller-Hinton Broth (cation-adjusted).

Dilution: Perform serial 2-fold dilutions of peptide (range: 0.5 uM to 64 uM) in 96-well
polypropylene plates.

Incubation: 37°C for 18—24 hours.

Readout: MIC is the lowest concentration with no visible growth (OD600 < 0.1).
Validation: Positive control (Polymyxin B) and Sterility control must be valid.
Circular Dichroism (CD) Spectroscopy

Objective: Verify the structural transition from random coil to

-helix.

o Buffer A (Aqueous): 10 mM Phosphate buffer (pH 7.4). Predicted Result: Random Coil
(Minima near 200 nm).

Buffer B (Membrane Mimic): 50% Trifluoroethanol (TFE) or 30 mM SDS micelles. Predicted
Result:

-Helix (Double minima at 208 nm and 222 nm).

Calculation: Helicity (%) =
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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